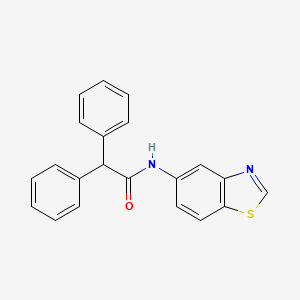

N-(1,3-benzothiazol-5-yl)-2,2-diphenylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1,3-benzothiazol-5-yl)-2,2-diphenylacetamide is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-benzothiazol-5-yl)-2,2-diphenylacetamide typically involves the condensation of 2-aminobenzenethiol with diphenylacetic acid or its derivatives. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the amide bond. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or toluene .

Industrial Production Methods: Industrial production of benzothiazole derivatives, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .

Análisis De Reacciones Químicas

Types of Reactions: N-(1,3-benzothiazol-5-yl)-2,2-diphenylacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amine derivatives.

Common Reagents and Conditions:

Oxidation: H2O2, KMnO4, acetic acid as solvent.

Reduction: LiAlH4, NaBH4, tetrahydrofuran (THF) as solvent.

Substitution: Halogenating agents, nucleophiles, polar aprotic solvents.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Halogenated benzothiazoles, substituted amides.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N-(1,3-benzothiazol-5-yl)-2,2-diphenylacetamide has been investigated for its potential as a therapeutic agent in several diseases:

- Cancer Therapy : Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. It induces apoptosis and inhibits cell proliferation, making it a candidate for further development in oncology .

- Neurodegenerative Diseases : The compound has been identified as a potential inhibitor of casein kinase 1 (CK1), which is implicated in neurodegenerative disorders such as Alzheimer's disease and amyotrophic lateral sclerosis (ALS). Its ability to cross the blood-brain barrier enhances its therapeutic potential .

- Anti-inflammatory Applications : Research indicates that this compound can reduce inflammation by inhibiting specific kinases involved in inflammatory pathways. This property suggests potential use in treating conditions like arthritis and inflammatory bowel disease .

The biological activity of this compound has been documented through various studies:

| Study/Source | Biological Activity | Observed Effects | Concentration Tested |

|---|---|---|---|

| Study A | CK1 Inhibition | Reduced neurotoxicity | 0.1 - 10 µM |

| Study B | Anticancer Activity | Induction of apoptosis | 10 - 100 µM |

| Study C | Anti-inflammatory | Decreased cytokine levels | 1 - 50 µM |

These findings highlight the compound's diverse mechanisms of action and its potential as a multi-target therapeutic agent.

Case Study 1: Anti-cancer Efficacy

In vitro studies demonstrated that this compound significantly inhibited the growth of leukemia cells. The mechanism involved the activation of apoptotic pathways, suggesting its utility in developing new cancer therapies .

Case Study 2: Neuroprotective Effects

A study focused on the neuroprotective properties of this compound against oxidative stress-induced neuronal damage. Results indicated a marked reduction in cell death and improved cell viability at concentrations ranging from 0.5 to 5 µM, supporting its potential application in neurodegenerative disease treatment .

Industrial Applications

Beyond medicinal uses, this compound serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique chemical properties make it a valuable building block for developing new materials with enhanced performance characteristics.

Mecanismo De Acción

The mechanism of action of N-(1,3-benzothiazol-5-yl)-2,2-diphenylacetamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and immune response, contributing to its potential therapeutic effects.

Comparación Con Compuestos Similares

- N-(1,3-benzothiazol-2-yl)-2,2-diphenylacetamide

- N-(1,3-benzothiazol-6-yl)-2,2-diphenylacetamide

- N-(1,3-benzothiazol-4-yl)-2,2-diphenylacetamide

Comparison: N-(1,3-benzothiazol-5-yl)-2,2-diphenylacetamide is unique due to its specific substitution pattern on the benzothiazole ring, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different binding affinities to molecular targets and varying degrees of biological activity.

Actividad Biológica

N-(1,3-benzothiazol-5-yl)-2,2-diphenylacetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on various studies.

1. Chemical Structure and Properties

The compound features a benzothiazole moiety linked to a diphenylacetamide structure. This unique configuration contributes to its biological activity by allowing interaction with various molecular targets within cells.

2.1 Antitumor Activity

Recent studies have demonstrated that this compound exhibits notable antitumor properties. In vitro assays have shown that this compound induces cytotoxicity in several cancer cell lines:

| Cell Line | IC50 (µM) | Assay Type |

|---|---|---|

| A549 | 6.75 ± 0.19 | 2D |

| HCC827 | 5.13 ± 0.97 | 2D |

| NCI-H358 | 1.10 ± 0.001 | 3D |

These results indicate that the compound is particularly effective against lung cancer cells, with lower IC50 values suggesting higher potency compared to other tested compounds .

The mechanism by which this compound exerts its antitumor effects involves the induction of apoptosis through the suppression of key signaling pathways such as PI3K/AKT. Studies indicate that treatment with this compound leads to increased levels of apoptotic markers like caspase-3 and cytochrome c, while downregulating PI3K and AKT proteins .

3. Cytotoxicity Studies

In addition to its antitumor effects, the compound has also been evaluated for cytotoxicity against normal human cells. For instance, in assays involving human lung fibroblast cells (MRC-5), the compound displayed moderate cytotoxic effects with an IC50 value of approximately 3.11 ± 0.26 µM . This suggests that while it is effective against cancer cells, there is a risk of affecting normal cells as well.

4. Case Studies and Research Findings

Several case studies have highlighted the efficacy of this compound in different experimental settings:

- Study on Lung Cancer : A study involving A549 and HCC827 cell lines found that this compound significantly reduced cell viability in both 2D and 3D culture formats, emphasizing its potential for further development as an anticancer agent .

- Apoptosis Induction : Research showed that treatment with this compound resulted in classic apoptotic features such as DNA fragmentation and nuclear condensation in treated cancer cells .

5. Conclusion and Future Directions

This compound demonstrates promising biological activity, particularly as an antitumor agent through mechanisms involving apoptosis and inhibition of critical signaling pathways. Future research should focus on:

- In vivo Studies : To assess the therapeutic efficacy and safety profile in animal models.

- Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced potency and selectivity towards cancer cells while minimizing effects on normal cells.

Propiedades

IUPAC Name |

N-(1,3-benzothiazol-5-yl)-2,2-diphenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2OS/c24-21(23-17-11-12-19-18(13-17)22-14-25-19)20(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,20H,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPNDEFDYZSIMKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC4=C(C=C3)SC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.